molecular formula C7H4BrN3O2 B1268603 3-bromo-5-nitro-1H-indazole CAS No. 67400-25-3

3-bromo-5-nitro-1H-indazole

Cat. No.: B1268603
CAS No.: 67400-25-3
M. Wt: 242.03 g/mol
InChI Key: SYTGRKBQTUKOAI-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both bromine and nitro groups in the 3 and 5 positions, respectively, makes this compound particularly interesting for chemical synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This interaction is significant as NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of NOS, leading to altered levels of nitric oxide. This modulation can impact gene expression and cellular metabolism, affecting various cell functions. For instance, the compound’s ability to inhibit NOS can lead to reduced NO levels, which may influence processes such as cell proliferation and apoptosis . Furthermore, this compound has been studied for its potential anti-inflammatory and anticancer properties, highlighting its impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NOS, inhibiting its activity and thereby reducing NO production . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, the compound’s nitro group plays a role in its reactivity, contributing to its ability to interact with other biomolecules and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of NOS and associated cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NOS without causing significant toxicity . At higher doses, adverse effects such as respiratory irritation and skin irritation have been reported . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including reduction and conjugation reactions, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-nitro-1H-indazole typically involves the bromination of 5-nitro-1H-indazole. The process includes the following steps:

Industrial Production Methods: The described synthesis method is suitable for industrial production due to its simplicity, mild reaction conditions, and high yield (approximately 95%) .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: Further oxidation can occur under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Formation of various substituted indazoles.

    Reduction: Formation of 3-bromo-5-amino-1H-indazole.

    Oxidation: Formation of higher oxidation state compounds.

Scientific Research Applications

3-Bromo-5-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

    3-Bromo-7-nitroindazole: Similar structure but different position of the nitro group.

    5-Bromo-1H-indazole: Lacks the nitro group.

    5-Nitro-1H-indazole: Lacks the bromine atom.

Uniqueness: 3-Bromo-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-bromo-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTGRKBQTUKOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348776
Record name 3-bromo-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67400-25-3
Record name 3-bromo-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-3-bromoindazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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